molecular formula C5H8ClN3O B1465860 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride CAS No. 1354963-48-6

5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride

Cat. No.: B1465860
CAS No.: 1354963-48-6
M. Wt: 161.59 g/mol
InChI Key: CQYGJBICWUHTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride is a chemical compound of interest in medicinal chemistry research, centered on the pharmaceutically relevant pyridazinone scaffold. The pyridazin-3(2H)-one core is a privileged structure in drug discovery due to its versatility and ability to interact with diverse biological targets . This scaffold is found in compounds investigated for a range of therapeutic applications, positioning it as a valuable building block for developing novel bioactive molecules. Research into pyridazinone derivatives has expanded into areas such as anticancer agents and cardiovascular treatments. Some derivatives act as potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which are key targets in antiangiogenic cancer therapy . Other derivatives are explored for kinase inhibition, targeting enzymes crucial in cancer cell proliferation and survival pathways . The pyridazinone scaffold is also investigated for vasodilator activity, with research focusing on mechanisms like phosphodiesterase (PDE) inhibition . This broad scope of potential biological activities makes 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride a compound of significant interest for researchers designing and synthesizing new molecules for pharmacological evaluation.

Properties

IUPAC Name

4-(methylamino)-1H-pyridazin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c1-6-4-2-5(9)8-7-3-4;/h2-3H,1H3,(H2,6,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYGJBICWUHTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=O)NN=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride is a nitrogen-containing heterocyclic compound with notable biological activities. Its structural features contribute to its interactions with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The compound has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . By inhibiting PDE4, this compound can enhance the levels of these second messengers, leading to various therapeutic effects.

Therapeutic Applications

  • Anti-inflammatory Effects : Due to its PDE4 inhibitory activity, 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride shows promise in treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis .
  • Neuroprotective Properties : The compound has been investigated for its potential neuroprotective effects, particularly in conditions like multiple sclerosis and other neurodegenerative diseases .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although further research is necessary to elucidate its mechanism and efficacy .

In Vitro Studies

In vitro assays have demonstrated that 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride can effectively inhibit the growth of certain cancer cell lines. For instance, studies have reported significant antiproliferative activity against A-431 and Jurkat cells, with IC50 values indicating potency comparable to established chemotherapeutics .

Case Studies

A notable case study involved the use of this compound in a model of inflammatory bowel disease (IBD). Administration of 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride resulted in reduced inflammation markers and improved histological scores in animal models . This underscores the compound's potential as a therapeutic agent in IBD management.

Interaction with Biological Molecules

The compound interacts with various biomolecules, influencing enzyme activities and gene expression. For example:

  • Enzyme Modulation : It has been shown to modulate the activity of enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling .
  • Cell Signaling : By increasing cAMP levels through PDE4 inhibition, it can affect pathways related to inflammation and cell proliferation .

Dosage and Toxicity

Research indicates that the biological effects of 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride are dose-dependent. While low doses may provide beneficial effects, higher concentrations can lead to toxicity, including hepatotoxicity and nephrotoxicity in animal models . Therefore, careful consideration of dosing regimens is crucial for therapeutic applications.

Comparative Analysis

To understand the unique properties of 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride, a comparison with similar compounds is essential:

Compound NamePDE InhibitionAnticancer ActivityAnti-inflammatory Effects
5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochlorideYesModerateYes
Other PDE4 InhibitorsYesVariesYes
Traditional ChemotherapeuticsNoHighLimited

Comparison with Similar Compounds

Substitution Patterns and Molecular Characteristics

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
5-(Methylamino)-2,3-dihydropyridazin-3-one HCl Methylamino (5) C₅H₈ClN₃O ~177.6* Hydrogen-bond donor at C5
5-Chloropyridazin-3(2H)-one Chloro (5) C₄H₃ClN₂O 130.53 Electrophilic reactivity at C5
4-Chloro-5-hydroxy-2,3-dihydropyridazin-3-one Chloro (4), Hydroxy (5) C₄H₃ClN₂O₂ 146.53 Enhanced solubility via -OH
5-(3-Aminopyrrolidin-1-yl)-4-chloro analog Chloro (4), Aminopyrrolidinyl (5) C₈H₁₂Cl₂N₄O 251.12 Increased steric bulk
4-Chloro-2-methyl-5-(6-methylpyridin-3-yl)oxy Chloro (4), Methyl (2), Pyridinyloxy (5) C₁₁H₁₁ClN₂O₂ 254.68 Extended π-system for binding

*Calculated based on formula C₅H₈ClN₃O.

Key Observations :

  • Steric and Electronic Profiles: Bulky substituents, such as the aminopyrrolidinyl group in the C₈H₁₂Cl₂N₄O analog, reduce reactivity but may improve target specificity in biological systems .
  • Solubility : Hydroxy-substituted derivatives (e.g., 4-Chloro-5-hydroxy-2,3-dihydropyridazin-3-one) exhibit higher aqueous solubility due to polar functional groups .

Preparation Methods

Cyclocondensation of Hydrazines with 1,2-Dicarbonyl Compounds

A widely accepted approach involves the condensation of methylhydrazine with suitable diketones or keto esters to form the dihydropyridazinone ring system. This method proceeds via the formation of hydrazone intermediates followed by intramolecular cyclization.

  • Reaction Conditions: Typically carried out in ethanol or other polar solvents under reflux.
  • Catalysts: Acidic or neutral media; sometimes assisted by ultrasound or microwave irradiation to enhance reaction rates.
  • Yields: Moderate to high (60-90%).

This approach is consistent with the Schmidt-Druey synthesis pathway, which is a classic method for pyridazinone formation.

Domino Hydrohydrazination and Condensation

This method involves the reaction of methylhydrazine with α,β-unsaturated carboxylic acid derivatives (e.g., 4-pentynoic acid) in the presence of zinc chloride as a Lewis acid catalyst.

  • Key Features: One-pot process combining hydrohydrazination and cyclization.
  • Advantages: Operational simplicity, moderate to good yields.
  • Example: Synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one by Karolin AlexIn et al. demonstrates this strategy, which can be adapted for methylamino substitution.

Salt Formation: Hydrochloride Preparation

The hydrochloride salt of 5-(Methylamino)-2,3-dihydropyridazin-3-one is typically obtained by treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).

  • Procedure: Dissolve the free base in a minimal amount of solvent, add HCl gas or concentrated HCl solution dropwise, followed by crystallization.
  • Purpose: Enhances compound stability, solubility, and handling properties.

Detailed Research Findings and Data

Method Starting Materials Conditions Catalyst/Promoter Yield (%) Notes
Cyclocondensation Methylhydrazine + 1,2-diketones Reflux in ethanol Acidic/Neutral 70-90 Classic Schmidt-Druey synthesis; hydrazone intermediate formation followed by cyclization
Domino Hydrohydrazination Methylhydrazine + 4-pentynoic acid One-pot, reflux ZnCl2 60-80 Lewis acid catalyzed; moderate to good yield; operationally simple
Multicomponent Synthesis Arenes + cyclic anhydrides + ArNHNH2 Ultrasound-promoted, ionic liquid [bmim]Br-AlCl3 High Efficient catalyst, short reaction time; may be adapted for substituted pyridazinones
Hydrochloride Salt Formation Free base of 5-(Methylamino)-2,3-dihydropyridazin-3-one Room temperature, ethanol solvent HCl (gas or solution) Quantitative Improves solubility and stability; standard salt formation procedure

Notes on Reaction Mechanisms and Optimization

  • Tautomerization: Pyridazinones exhibit tautomerism between keto and enol forms, which can influence reactivity and product stability. Direct and indirect hydrogen transfer mechanisms have been proposed during synthesis and purification steps.
  • Microwave-Assisted Synthesis: Some studies report microwave-assisted cyclization to reduce reaction times and improve purity, applicable to pyridazinone derivatives.
  • Catalyst Recyclability: Ionic liquid catalysts such as [bmim]Br-AlCl3 have demonstrated recyclability and environmental benefits in multicomponent syntheses.
  • Substituent Effects: Electron-withdrawing or donating groups on the hydrazine or diketone components can significantly affect yields and reaction rates.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves cyclization of substituted pyridazine precursors followed by methylamine introduction and HCl salt formation. For example, describes a similar dihydrochloride synthesis using aqueous HCl (1.0 M) at 50°C, achieving a clear solution for crystallization . Optimization strategies include:

  • Temperature control : Heating to 50°C improves solubility and reaction homogeneity.
  • Acid stoichiometry : Adjusting HCl equivalents ensures complete protonation without excess degradation.
  • Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) enhances purity.
    Reference structural analogs in and for guidance on halogenated pyridazinone synthesis .

Advanced: How can researchers resolve discrepancies in NMR data during structural elucidation of dihydropyridazinone derivatives?

Methodological Answer:
Contradictions in NMR signals (e.g., proton splitting patterns) may arise from tautomerism or conformational flexibility. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria, as seen in for dihydroisoquinoline derivatives .
  • 2D correlation spectroscopy (COSY, HSQC) : Resolves overlapping signals in complex heterocycles.
  • Computational modeling : Compare experimental data with DFT-calculated chemical shifts (refer to ’s approach for triazole analogs) .

Basic: What analytical techniques are essential for assessing the purity of 5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride?

Methodological Answer:
Purity assessment requires orthogonal methods:

  • HPLC : Use C18 columns with UV detection (e.g., 254 nm), as in ’s 98.34% purity protocol for sulfonamide derivatives .
  • Mass spectrometry (MS) : Confirm molecular ion ([M+H]+) and detect trace impurities (e.g., ’s impurity profiling for doxepin) .
  • Elemental analysis : Validate stoichiometry (C, H, N, Cl) against theoretical values.

Advanced: How should stability studies be designed to evaluate degradation pathways under stress conditions (pH, temperature)?

Methodological Answer:
Adopt ICH Q1A guidelines with modifications:

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions.
  • Degradant identification : Use LC-MS/MS (’s approach for pazopanib degradation) and compare with impurity databases (e.g., ’s triazolo-pyridinone impurities) .
  • Kinetic modeling : Calculate degradation rate constants to predict shelf-life.

Advanced: What strategies isolate process-related impurities in dihydropyridazinone hydrochloride synthesis?

Methodological Answer:
Impurity isolation involves:

  • Preparative chromatography : Use reverse-phase HPLC with gradient elution (e.g., ’s method for ofloxacin N-oxide separation) .
  • Ion-pair extraction : Separate charged impurities using counterions like trifluoroacetate (’s trifluoroacetic acid protocol) .
  • Crystallization selectivity : Exploit solubility differences (e.g., ’s impurity removal in ranitidine via fractional crystallization) .

Advanced: How can computational tools predict physicochemical properties (logP, pKa) for this compound?

Methodological Answer:
Leverage software like Schrödinger’s QikProp or ACD/Labs:

  • logP prediction : Use fragment-based methods validated against pyridazinone analogs (’s dichloro derivatives) .
  • pKa estimation : Apply QSPR models trained on heterocyclic amines (see ’s benzenemethanol analogs for methodology) .
  • Solubility screening : Molecular dynamics simulations in explicit solvent models (e.g., ’s aqueous HCl system) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(Methylamino)-2,3-dihydropyridazin-3-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.